molecular formula C15H14FNO4 B2891234 4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid CAS No. 2279122-65-3

4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid

Cat. No.: B2891234
CAS No.: 2279122-65-3
M. Wt: 291.278
InChI Key: WZPBRXKBMKJELA-UHFFFAOYSA-N
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Description

4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group, a fluorophenoxy group, and a methoxybenzoic acid moiety, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-fluoroaniline with formaldehyde to introduce the aminomethyl group. This intermediate is then reacted with 3-methoxybenzoic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the fluorophenoxy and methoxybenzoic acid moieties contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-[2-(aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4/c1-20-14-7-9(15(18)19)5-6-13(14)21-12-4-2-3-11(16)10(12)8-17/h2-7H,8,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPBRXKBMKJELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OC2=C(C(=CC=C2)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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